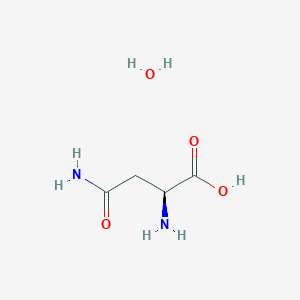

l-Asparagine monohydrate

Vue d'ensemble

Description

l-Asparagine monohydrate: is a naturally occurring amino acid and a monohydrate form of l-asparagine. It is a non-essential amino acid, meaning the human body can synthesize it. l-Asparagine plays a crucial role in the biosynthesis of glycoproteins and other proteins. It is involved in the metabolic control of cell functions in nerve and brain tissue .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : l-Asparagine monohydrate can be synthesized through the amidation of aspartic acid with ammonia in the presence of asparagine synthetase. This enzyme catalyzes the reaction, attaching ammonia to aspartic acid to form l-asparagine .

Industrial Production Methods: : Industrial production of this compound often involves biotransformation methods due to their high efficiency and mild reaction conditions. Recombinant l-asparagine synthetase enzymes derived from Escherichia coli and Lactobacillus salivarius are commonly used. The reaction system for l-asparagine synthesis can achieve high yields with an efficient ATP regeneration system .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis by L-Asparaginase

L-Asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, a reaction vital for nitrogen recycling and leukemia therapy .

Mechanism Insights:

- Double-Displacement vs. Single-Displacement :

Structural studies propose two mechanisms (Figure 1):- Double-Displacement : Thr12 or Thr89 forms a covalent acyl-enzyme intermediate, followed by hydrolysis via water .

- Single-Displacement : Direct nucleophilic attack by water without intermediate formation .

Debate persists, but crystallographic data (e.g., tetrahedral transition states) supports the double-displacement model .

Key Residues:

| Residue | Role | Organism |

|---|---|---|

| Thr12 | Nucleophilic attack | E. coli |

| Thr89 | Part of catalytic triad | Wolinella |

| Lys162/Asp90 | Stabilize transition state | Multiple |

Method 1: β-Methyl-L-Aspartate Route

- Esterification : L-Aspartic acid → β-methyl-L-aspartate (HCl or H₂SO₄ catalyst).

- Ammonolysis : β-Methyl ester + NH₃ (alcoholic solution) → this compound.

Conditions :

Method 2: Direct Acetylation

- Acetylation of aspartic acid β-ester.

- Neutralization (pH 7–8.5) and ammonolysis.

Key Equation :

Thermal Decomposition and Phase Transitions

Heating induces dehydration and decomposition (Table 1):

Table 1: Thermal Behavior of this compound

| Condition | Observation | Products Formed |

|---|---|---|

| 100–150°C | Loss of hydration water | Anhydrous L-asparagine |

| >215°C | Decomposition | NH₃, CO, CO₂, acrylamide |

| 367 K (94°C) under N₂ | Irreversible phase transition | Amorphous solid |

Notable Reaction :

Maillard Reaction in Food Chemistry

At high temperatures (>120°C), L-asparagine reacts with reducing sugars (e.g., glucose) to form acrylamide, a potential carcinogen .

Key Pathway:

- Decarboxylation : Asparagine → Schiff base intermediate.

- Rearrangement : Strecker degradation → acrylamide.

Factors Influencing Yield :

High-Pressure Stability

Under hydrostatic pressure (up to 9.3 GPa), conformational changes occur without symmetry loss :

- CH₂ Group Reorientation : Observed at 3.0–4.0 GPa via Raman shifts .

- Reversibility : Original structure restored upon decompression .

Acid/Base Reactivity

In acidic or alkaline conditions, asparagine undergoes:

Applications De Recherche Scientifique

Biochemical Research

Cell Culture

L-Asparagine monohydrate is widely used in cell culture media due to its role as a non-essential amino acid. It supports cell growth and proliferation, particularly in the culture of mammalian cells, where it is utilized to enhance protein synthesis and cellular metabolism . Its high purity (≥98%) makes it suitable for sensitive biological applications .

Peptide Synthesis

In peptide synthesis, this compound serves as a building block for the formation of peptides and proteins. Its incorporation into peptides can influence their stability and biological activity, making it a valuable component in the design of therapeutic peptides .

Pharmaceutical Applications

Drug Development

L-Asparagine plays a crucial role in drug development, particularly in the formulation of cancer therapies. Research has shown that asparagine can promote cancer cell proliferation by facilitating amino acid exchange, which is critical for tumor growth . This has led to the exploration of asparaginase, an enzyme that depletes asparagine levels in the treatment of certain leukemias .

Nonlinear Optical Applications

Recent studies have highlighted the potential of this compound as a nonlinear optical (NLO) crystal. Its unique structural properties allow for applications in optoelectronics and photonics. The crystal exhibits favorable nonlinear optical characteristics, making it suitable for use in devices such as frequency converters and optical limiters .

Case Study 1: Crystallization Kinetics

A study investigated the crystallization kinetics of this compound using various solvent systems. The findings indicated that growth rates were influenced by temperature and concentration, leading to insights into optimizing crystal quality for pharmaceutical applications .

Case Study 2: Nonlinear Optical Properties

Research conducted on the nonlinear optical properties of this compound demonstrated its potential for use in photonic devices. The study utilized density functional theory to analyze electronic band structures and nonlinear susceptibility, confirming its suitability for advanced optical applications .

Mécanisme D'action

l-Asparagine monohydrate exerts its effects primarily through its role in protein biosynthesis and nitrogen metabolism. It is involved in the amidation reaction where asparagine synthetase attaches ammonia to aspartic acid to form l-asparagine. This process is crucial for the metabolism of toxic ammonia in the body . In cancer treatment, this compound depletes asparagine levels in cancer cells, inhibiting their ability to synthesize proteins and leading to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

l-Aspartic acid: An amino acid that is structurally similar to l-asparagine but lacks the amide group.

l-Glutamine: Another amino acid involved in nitrogen metabolism, similar to l-asparagine in its role in protein biosynthesis.

Uniqueness: : l-Asparagine monohydrate is unique due to its role in the amidation reaction and its specific involvement in the metabolism of toxic ammonia. Its ability to deplete asparagine levels in cancer cells makes it particularly valuable in cancer treatment .

Activité Biologique

L-Asparagine monohydrate is a non-essential amino acid that plays a crucial role in various biological processes. This article provides a comprehensive overview of its biological activity, including its biochemical functions, applications in research, and relevant case studies.

- Molecular Formula : CHNO • HO

- Molecular Weight : 150.1 g/mol

- CAS Number : 5794-13-8

- pKa Values : 2.14 (carboxylic acid), 8.72 (amine)

- Isoelectric Point (pI) : 5.43

- Melting Point : 234-235 °C

The compound is characterized by its amide functional group, which contributes to its solubility and biological reactivity. It is typically used in cell culture and biochemical research due to its high purity (≥98%) and non-animal source .

Biochemical Functions

L-Asparagine is involved in several vital cellular processes:

- Protein Synthesis : Asparagine is integral to the synthesis of proteins and enzymes, contributing to muscle tissue development.

- Nitrogen Metabolism : It plays a role in nitrogen metabolism, acting as a nitrogen donor in various biosynthetic pathways.

- Glycosylation : Asparagine is essential for glycoprotein synthesis through N-glycosylation, where it forms covalent bonds with carbohydrate moieties .

1. Enhancement of Enzyme Activity

L-Asparagine has been shown to enhance the activity of ornithine decarboxylase (ODC), an enzyme involved in polyamine synthesis, in cultured human colon adenocarcinoma Caco-2 cells and IEC-6 intestinal epithelial cells. This suggests a potential role in cancer biology and intestinal health .

2. Cellular Growth and Germination

Research indicates that L-asparagine can promote spore germination in Bacillus subtilis, highlighting its potential use as a growth factor in microbial cultures .

3. Role in Cancer Treatment

Asparagine depletion has been explored in the context of cancer treatment, particularly acute lymphoblastic leukemia (ALL), where asparaginase enzymes are used to degrade circulating asparagine, thereby inhibiting tumor growth .

Case Study 1: Continuous Crystallization of this compound

A study published in the AIChE Journal investigated the continuous precipitation of this compound using micromixers. The research focused on estimating nucleation and growth kinetics, providing insights into optimizing crystallization processes for pharmaceutical applications .

| Parameter | Value |

|---|---|

| Nucleation Rate | High |

| Growth Rate | Moderate |

| Solubility | 20 mg/mL in H₂O |

Case Study 2: Application in Cell Culture

In cell culture studies, L-asparagine has been utilized as a supplement to enhance cell growth and viability. Its role as a non-essential amino acid allows for flexibility in culture media formulations, particularly for mammalian cells .

Research Findings

Recent studies have highlighted various aspects of L-asparagine's biological activity:

Propriétés

IUPAC Name |

(2S)-2,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXYFEDJOCDNAF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Record name | asparagine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Asparagine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28088-48-4 | |

| Record name | L-Asparagine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28088-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10883220 | |

| Record name | L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |

| Record name | Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.543 g/cu cm at 15/4 °C | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins., Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex. | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic bisphenoidal crystals | |

CAS No. |

70-47-3, 5794-13-8 | |

| Record name | (-)-Asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE (L) HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Asparagine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z33R5TKO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234-235 °C, 234 - 235 °C | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.